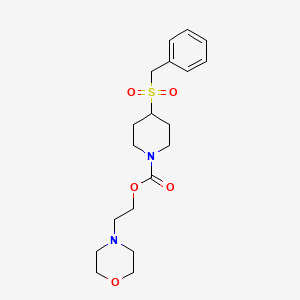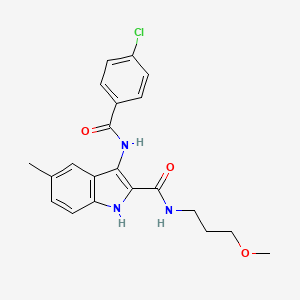![molecular formula C16H17N3O4 B2965005 2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866156-50-5](/img/structure/B2965005.png)
2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide” is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to discover new chemical compounds that can improve cell-specific antibody production in recombinant Chinese hamster ovary cells .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study explored the antimicrobial potential of new heterocycles incorporating the antipyrine moiety, similar in structure to the specified compound. These synthesized compounds demonstrated varying degrees of antimicrobial effectiveness, suggesting potential applications in developing new antimicrobial agents. The study's methodology involved synthesizing new coumarin, pyridine, pyrrole, thiazole, and pyrazolo[5,1-c]triazine derivatives, highlighting the structural versatility and bioactivity relevance of such compounds (Bondock et al., 2008).
Cytotoxic Evaluation for Cancer Treatment
Research into β-aryl-α-dimethoxyphosphoryl-γ-lactams, which share structural similarities with the query compound, has shown cytotoxic activity against various cancer cell lines. These findings indicate the potential for developing novel anticancer therapies based on the chemical framework of the specified compound. Such studies provide a basis for the synthesis and evaluation of new compounds with improved specificity and potency against cancer cells (Cinar et al., 2017).
Anticancer and Antioxidant Properties
Nitrophenyl-group-containing heterocycles, including tetrahydroisoquinolines bearing a nitrophenyl group, have been synthesized and evaluated for their anticancer activity and antioxidant properties. These studies showcase the potential therapeutic applications of such compounds in oncology and their ability to mitigate oxidative stress, contributing to cancer progression and other diseases (Sayed et al., 2021).
Synthetic Utility and Chemical Reactivity
α-Cyanothioacetamide, a key reagent in synthesizing functionally substituted pyrans, thiopyrans, pyridines, and other heterocycles, demonstrates the broad synthetic utility of compounds structurally related to the specified chemical. These synthetic pathways enable the creation of a wide array of bioactive molecules with potential applications in pharmaceuticals and materials science (Dyachenko et al., 2018).
Herbicide Development
Chloroacetamide derivatives, such as alachlor and metazachlor, offer insights into the herbicidal applications of compounds related to the specified chemical. These herbicides, effective against annual grasses and broad-leaved weeds, highlight the agricultural potential of developing new compounds based on the chemical framework provided (Weisshaar & Böger, 1989).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with an indole nucleus, which is similar to the pyrrole ring in the given compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which share structural similarities with the given compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it is likely that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities associated with similar compounds , it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-9-14(15(20)16(21)17(3)4)11(2)18(10)12-5-7-13(8-6-12)19(22)23/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJQSCBZLZYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(6-chloro-2-oxo-3H-indol-1-yl)methyl]anilino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2964924.png)
![N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2964926.png)

![7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2964930.png)
![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2964931.png)
![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2964935.png)
![Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2964936.png)



![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2964945.png)